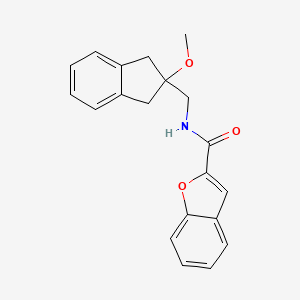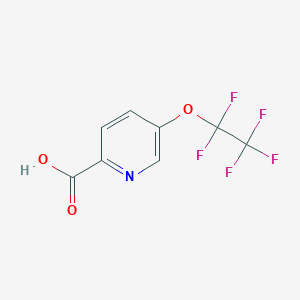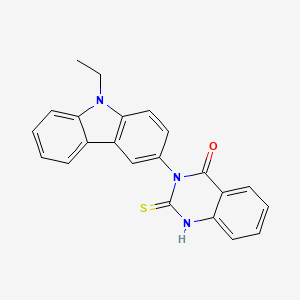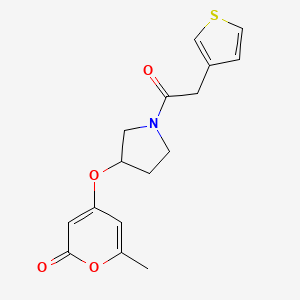
6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. The compound is also known as MT-45 and is a synthetic opioid that has been studied for its analgesic properties. In
Aplicaciones Científicas De Investigación
Molecular Docking and Antimicrobial Activity
A series of novel pyridine and fused pyridine derivatives, including the subject compound, have been synthesized and subjected to in silico molecular docking screenings. These compounds displayed moderate to good binding energies on the target protein, GlcN-6-P synthase. They also exhibited antimicrobial and antioxidant activities (Flefel et al., 2018).
Heterocyclic Synthesis for Polyfunctional Substitutes
Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, related to the compound , have been used to create pyran, pyridine, and pyridazine derivatives. This work illustrates the compound's potential in the versatile field of heterocyclic synthesis (Mohareb et al., 2004).
Derivative Synthesis in Pharmaceutical Research
Research on derivatives of 2,6-diamino-2,3,4,6-tetradeoxy-DL-erythro-hexose and 2,6-diamino-2,3,4,6-tetradeoxy-DL-threo-hexose, closely related to the subject compound, has shown potential for applications in pharmaceutical chemistry (Brimacombe et al., 1974).
Anticancer Properties
A study on the synthesis of pyridine and fused pyridine derivatives revealed that compounds similar to the subject molecule possess anticancer properties. This suggests a potential application in developing novel cancer therapeutics (Elewa et al., 2021).
Propiedades
IUPAC Name |
6-methyl-4-[1-(2-thiophen-3-ylacetyl)pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-6-14(8-16(19)20-11)21-13-2-4-17(9-13)15(18)7-12-3-5-22-10-12/h3,5-6,8,10,13H,2,4,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYLCTLYXUCLKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CC3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((1-(2-(thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

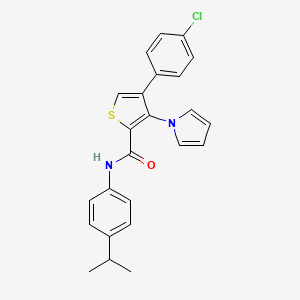
![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2363597.png)
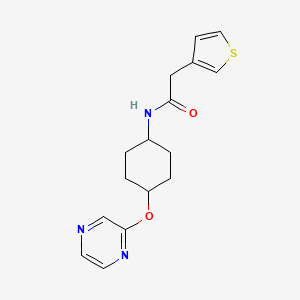
![N-{4-[4-(3-acetamidopropyl)phenyl]-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide](/img/structure/B2363600.png)
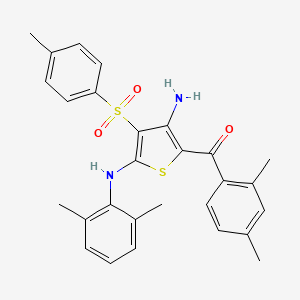
![2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2363602.png)
